Applications of electrophilic molecular rearrangement to the synthesis of NN-dimethylphenylalanine and benzo[b]quinolizidine
Journal of the Chemical Society C: Organic Pub Date: DOI: 10.1039/J39690002130
Abstract
The quaternary ion (Ia), from benzyldimethylamine and ethyl chloroacetate, gave, by treatment with potassium t-butoxide followed by hydrolysis, a moderate yield of NN-dimethyl-3-phenylalanine. Phenyl-lithium effected an analogous rearrangement of the ion (VI), from αα′-dibromo-o-xylene and 1,2,5,6-tetrahydropyridine, giving by expansion of the five-membered ring a product hydrogenated to benzo[b]quinolizidine (VII).
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Journal Name:Journal of the Chemical Society C: Organic
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CAS no.: 1308-04-9